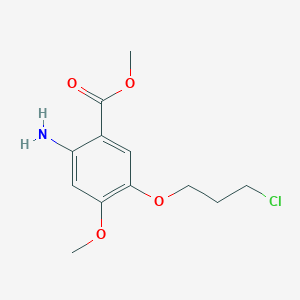

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate

Overview

Description

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is an organic compound with the molecular formula C12H16ClNO4 It is a derivative of benzoic acid and contains functional groups such as an amino group, a methoxy group, and a chloropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxy-3-methoxybenzoic acid.

Chloropropylation: The hydroxyl group is reacted with 1-bromo-3-chloropropane in the presence of a base to form the chloropropoxy derivative.

Nitration: The resulting compound is then nitrated to introduce a nitro group at the desired position.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in acetic acid.

Esterification: Finally, the carboxylic acid group is esterified with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial practices include:

- Using continuous flow reactors for better control of reaction parameters.

- Employing high-purity reagents and solvents.

- Implementing rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloropropoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Products include azido or thiocyanato derivatives.

Oxidation: Products include nitroso or nitro compounds.

Reduction: Products include primary amines or alcohols.

Ester Hydrolysis: Products include the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-5-(3-chloropropoxy)benzoate: Lacks the methoxy group, which can affect its reactivity and biological activity.

Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

Methyl 2-amino-5-methoxy-4-(3-piperidin-1-yl-propoxy)benzoate: Contains a piperidine ring, which can significantly alter its pharmacological profile.

Uniqueness

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both an amino group and a chloropropoxy group allows for diverse chemical modifications and interactions, making it a versatile compound for various research applications.

Biological Activity

Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate (CAS No. 214470-59-4) is a chemical compound with significant potential in medicinal chemistry. It is recognized for its unique structural features, which contribute to its biological activity. The compound possesses a molecular formula of C12H16ClNO4 and a molar mass of 273.71 g/mol. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound features a benzene ring substituted with an amino group, a methoxy group, and a chloropropoxy chain. This specific arrangement influences its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClNO4 |

| Molar Mass | 273.71 g/mol |

| Density | 1.232 g/cm³ (predicted) |

| Boiling Point | 423.6 °C (predicted) |

| pKa | Approximately 2 |

Crystallographic Data

Recent studies have provided crystallographic insights into the compound's structure, revealing intramolecular N—H⋯O hydrogen bonds that stabilize its conformation and facilitate biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The amino group can form hydrogen bonds, while the chloropropoxy moiety may enhance lipophilicity, facilitating cellular uptake .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

- Antitumor Activity : Preliminary data suggest that it may inhibit tumor cell proliferation in certain cancer models.

Study on Antimicrobial Activity

A study published in ResearchGate evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory properties of the compound demonstrated that it could reduce pro-inflammatory cytokine levels in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Antitumor Activity Assessment

Research assessing the antitumor potential of this compound reported that it induced apoptosis in cancer cell lines through mitochondrial pathways. This study highlights the compound's potential as a lead for developing new anticancer agents .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial.

| Compound Name | Biological Activity |

|---|---|

| Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Moderate antimicrobial effects; anti-inflammatory properties |

| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Limited activity; primarily used as an intermediate in synthesis |

This comparative analysis underscores the distinctiveness of this compound in terms of its broader spectrum of biological activities.

Properties

IUPAC Name |

methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4/c1-16-10-7-9(14)8(12(15)17-2)6-11(10)18-5-3-4-13/h6-7H,3-5,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSMYNVNCVFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)OCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629921 | |

| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380844-26-8 | |

| Record name | Methyl 2-amino-5-(3-chloropropoxy)-4-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.